molecular formula C14H17ClFNO B5302231 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide

Cat. No. B5302231
M. Wt: 269.74 g/mol
InChI Key: XTRQTPFMBWLGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a small molecule that belongs to the class of benzamides. It has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide is not fully understood. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain and inflammation. 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has been shown to have analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain. 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has been shown to be well-tolerated and does not produce any significant side effects in animal models.

Advantages and Limitations for Lab Experiments

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily cross cell membranes and blood-brain barrier, making it suitable for in vitro and in vivo studies. It has also been shown to be stable in various physiological conditions. However, 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has some limitations, including its low solubility in water, which can limit its use in some experiments. Additionally, 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has not been extensively studied in humans, and its safety and efficacy in humans are not known.

Future Directions

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has several potential future directions for research. One area of research is to investigate its potential therapeutic applications in humans, particularly in the treatment of pain and inflammation. Another area of research is to understand its mechanism of action in more detail, particularly its interaction with the TRPV1 channel and FAAH enzyme. Additionally, 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide can be used as a tool compound to study pain mechanisms and to develop new analgesics and anti-inflammatory drugs.

Synthesis Methods

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has been synthesized using various methods, including the reaction of 4-fluoro-2-nitroaniline with cyclohexylmethylamine, followed by the reduction of the nitro group and chlorination of the resulting amine. Another method involves the reaction of 4-fluoro-2-nitroaniline with cyclohexylmethylamine hydrochloride in the presence of sodium borohydride, followed by the chlorination of the resulting amine. These methods have been optimized to obtain high yields of 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide with high purity.

Scientific Research Applications

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic and anti-inflammatory effects in various animal models of pain and inflammation. 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has also been investigated for its potential use as a tool compound in the study of pain mechanisms.

properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRQTPFMBWLGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.